2H,7H-[1,3]Dioxocino[6,5-d][1,2]oxazole
Description
Significance of Fused Heterocycles in Contemporary Organic Synthesis Research
Fused heterocyclic systems form the structural core of numerous natural products and synthetic pharmaceuticals. airo.co.ineurekaselect.com Their rigid, planar structures can interact effectively with biological targets, making them valuable scaffolds in drug discovery. ias.ac.in The presence of multiple heteroatoms (like nitrogen and oxygen) introduces diverse functionalization possibilities and modulates the molecule's physicochemical properties, such as polarity and solubility. nih.gov Consequently, the development of efficient and selective synthetic methods to access novel fused heterocycles is a vibrant and critical area of contemporary research, aiming to create compounds with enhanced efficacy and specificity. airo.co.inmdpi.com
Overview of Complex Oxazole-Containing Ring Systems in Academic Literature
The oxazole (B20620) ring is a five-membered heterocycle containing one nitrogen and one oxygen atom. nih.gov This motif is a key building block in medicinal chemistry and is found in a wide array of biologically active compounds. nih.govresearchgate.net Oxazole-containing molecules exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties. nih.govmdpi.com The oxazole moiety's stability and ability to participate in various non-covalent interactions make it a valuable component in the design of therapeutic agents. mdpi.comsemanticscholar.org
In nature, oxazole rings are often found within complex peptides, particularly those of marine origin, where they contribute to the molecule's structural stability and biological function. mdpi.comnih.gov Synthetic chemists have developed numerous methods to construct oxazole-containing fused systems, leveraging reactions like the van Leusen or Robinson-Gabriel syntheses to create diverse molecular architectures. nih.govijpsonline.com
| Class of Fused Oxazole System | Example Compound/Scaffold | Significance/Application |
| Oxazolo[5,4-d]pyrimidines | 2-Aryl-6H,7H- fiveable.meias.ac.inoxazolo[5,4-d]pyrimidine-7-thione | Investigated for various biological activities. researchgate.net |
| Oxazolo[3,4':1,2]pyrrolo systems | Fused polyheterocyclic derivatives | Show potential as novel antibacterial agents. nih.gov |
| Naphtho[1,2-d]oxazoles | 2-Aryl-naphtho[1,2-d]oxazole derivatives | Studied as potential antihyperglycemic agents. semanticscholar.org |
| Natural Peptides | Diazonamides, Nostocyclamides | Marine-derived compounds with potent cytotoxic and other biological activities. mdpi.comnih.gov |
Contextualizing 2H,7H-fiveable.meias.ac.inDioxocino[6,5-d]fiveable.meairo.co.inoxazole within Advanced Heterocyclic Chemistry
The compound 2H,7H- fiveable.meias.ac.inDioxocino[6,5-d] fiveable.meairo.co.inoxazole represents a highly novel and specific fusion of two distinct heterocyclic systems: a fiveable.meairo.co.inoxazole ring and a fiveable.meias.ac.indioxocine ring. An analysis of its structure reveals a complex and largely unexplored scaffold.
fiveable.meairo.co.inOxazole Moiety: This is an isomer of the more common 1,3-oxazole. The adjacent placement of the nitrogen and oxygen atoms influences its electronic properties and reactivity, making it a distinct building block in synthesis.
fiveable.meias.ac.inDioxocine Moiety: This is an eight-membered ring containing two oxygen atoms. Large rings like dioxocines are conformationally flexible and present significant synthetic challenges related to their formation via cyclization reactions.
The fusion of these two rings creates a unique tricyclic system. The specific nomenclature "[6,5-d]" indicates the face of the dioxocine ring where the oxazole is fused. There is a notable scarcity of published research specifically detailing the synthesis or properties of 2H,7H- fiveable.meias.ac.inDioxocino[6,5-d] fiveable.meairo.co.inoxazole, positioning it as a frontier molecule in heterocyclic chemistry. Its structural novelty suggests potential for new discoveries in both chemical synthesis and biological activity. A closely related, yet distinct, compound, 2H- fiveable.meias.ac.inDioxocino[6,5-d]isoxazole, has been cataloged, highlighting the subtle yet critical differences in heteroatom placement within this class of molecules. chemicalbook.comchemicalbook.com
| Structural Feature | Description | Implication |
| Core Skeletons | fiveable.meairo.co.inOxazole fused to a fiveable.meias.ac.inDioxocine | Combination of a 5-membered aromatic-like ring with a flexible 8-membered ring. |
| Heteroatoms | Two Oxygen atoms in the dioxocine ring; one Nitrogen and one Oxygen atom in the oxazole ring. | High density of heteroatoms suggests a polar molecule with multiple sites for hydrogen bonding. |
| Fusion Mode | [6,5-d] | Defines the specific connectivity and stereochemistry of the fused system. |
| Saturation | The "2H,7H" designation indicates the presence of saturated carbon atoms at positions 2 and 7. | Introduces conformational flexibility and specific stereocenters. |
Research Challenges and Opportunities in the Study of Novel Ring Systems
The exploration of new fused heterocyclic systems like 2H,7H- fiveable.meias.ac.inDioxocino[6,5-d] fiveable.meairo.co.inoxazole is fraught with challenges but also rich with opportunities. rsc.org
Research Challenges:
Synthetic Accessibility: Developing synthetic routes to complex fused systems is a primary hurdle. Key challenges include controlling regioselectivity during ring fusion and achieving high yields for the formation of large rings like dioxocine, which can be entropically disfavored. mdpi.com
Stability: The inherent stability of such novel ring systems can be unpredictable. The fiveable.meairo.co.inoxazole ring, for instance, can be prone to ring-opening reactions under certain conditions. acs.org
Characterization: Unambiguously confirming the structure of complex, multi-ring systems requires extensive use of advanced analytical techniques, such as 2D NMR spectroscopy and X-ray crystallography.
Research Opportunities:
Discovery of Novel Bioactivity: The structural uniqueness of this scaffold makes it an attractive candidate for biological screening. Fused heterocycles often possess unexpected pharmacological properties, and this system could interact with biological targets in novel ways. ias.ac.inairo.co.in
Advancement of Synthetic Methods: The pursuit of synthesizing challenging molecules drives innovation in organic chemistry. mdpi.comrsc.org Developing a viable pathway to the 2H,7H- fiveable.meias.ac.inDioxocino[6,5-d] fiveable.meairo.co.inoxazole core could lead to new reactions and strategies applicable to other complex targets.
Materials Science Applications: The electronic properties and rigid, three-dimensional structure of novel fused heterocycles can be exploited in the design of functional materials, such as organic electronics or sensors. ias.ac.in
Structure
3D Structure
Properties
CAS No. |
86697-00-9 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2H-[1,3]dioxocino[6,5-d][1,2]oxazole |
InChI |
InChI=1S/C7H7NO3/c1-2-9-5-10-4-7-6(1)3-8-11-7/h1-4,8H,5H2 |
InChI Key |
OVWIMNJKKMZZIU-UHFFFAOYSA-N |
Canonical SMILES |
C1OC=CC2=CNOC2=CO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole
Retrosynthetic Analysis: Disconnection Strategies for the Fused Oxazole-Dioxocine Framework
A retrosynthetic analysis of the 2H,7H- nih.govresearchgate.netDioxocino[6,5-d] nih.govrsc.orgoxazole (B20620) scaffold suggests several possible disconnection points. The primary strategies would involve either the initial formation of the eight-membered dioxocine ring followed by the annulation of the oxazole ring, or the construction of a substituted oxazole precursor onto which the dioxocine ring is subsequently fused.
A plausible disconnection approach would be to break the C-O and C-N bonds of the oxazole ring. This leads to a precursor containing a pre-formed dioxocine ring with appropriate functional groups for the subsequent oxazole ring closure. Another strategy involves the disconnection of the ether linkages within the dioxocine ring, starting from a functionalized oxazole core.
Challenges in Constructing Eight-Membered Dioxocine Rings
The synthesis of eight-membered rings, such as the dioxocine core of the target molecule, is notoriously challenging due to both enthalpic and entropic factors. Entropically, the probability of the two ends of a long-chain precursor meeting to form a ring is low. Enthalpically, medium-sized rings (8-11 members) often suffer from significant transannular strain (non-bonding interactions across the ring) and torsional strain (eclipsing interactions along the ring periphery). rsc.org
Several strategies have been developed to overcome these challenges, including high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization, template-assisted cyclizations, and the use of rigid precursors to reduce the conformational flexibility of the acyclic chain. uva.nl Radical-based strategies and metalloradical catalysis have also emerged as powerful tools for the construction of medium-sized rings under mild conditions. rsc.orguva.nl
Strategies for Oxazole Ring Formation within Fused Systems
The formation of the oxazole ring in a fused system can be achieved through various classical and modern synthetic methods. tandfonline.com The choice of strategy often depends on the available functional groups on the dioxocine precursor. Common methods include:
Robinson-Gabriel Synthesis: This involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.com
Fischer Oxazole Synthesis: This method utilizes the reaction of a cyanohydrin with an aldehyde in the presence of an acid catalyst.
Van Leusen Oxazole Synthesis: A versatile method that involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov This method is known for its mild reaction conditions and tolerance of various functional groups. semanticscholar.org
Transition Metal-Mediated Syntheses: Various transition metals, such as gold, palladium, and copper, have been employed to catalyze the formation of oxazole rings through different pathways, often offering high efficiency and selectivity. mdpi.com
Convergent and Divergent Synthetic Approaches
Both convergent and divergent synthetic strategies can be envisioned for the assembly of the 2H,7H- nih.govresearchgate.netDioxocino[6,5-d] nih.govrsc.orgoxazole framework.
Conversely, a divergent synthesis would start from a common intermediate that can be elaborated into a variety of final products. researchgate.net In the context of the target molecule, a divergent approach could involve the synthesis of a core dioxocine structure which is then functionalized in different ways to introduce the necessary precursors for the oxazole ring formation.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, offer an attractive and atom-economical approach to the synthesis of complex heterocyclic systems. researchgate.netbeilstein-journals.org While a specific MCR for the direct synthesis of the 2H,7H- nih.govresearchgate.netDioxocino[6,5-d] nih.govrsc.orgoxazole scaffold has not been reported, it is conceivable that a carefully designed MCR could assemble a significant portion of the fused ring system in a single step. For instance, an MCR could potentially bring together precursors for both the oxazole and dioxocine rings, leading to a rapid construction of the core framework.
Cascade and Tandem Reactions for Ring Annulation
Cascade or tandem reactions, where a series of intramolecular transformations occur sequentially without the isolation of intermediates, provide an elegant and efficient pathway for the construction of complex polycyclic molecules. researchgate.net A hypothetical cascade reaction for the synthesis of the target molecule could be initiated by the formation of one of the rings, which then triggers a subsequent cyclization to form the second ring. For example, the formation of the dioxocine ring could unveil a reactive functional group that immediately participates in the closure of the oxazole ring. Such strategies are highly desirable as they reduce the number of synthetic steps, minimize waste, and can lead to the stereoselective formation of complex structures. rsc.org
Key Reaction Steps and Mechanistic Considerations
The key reaction steps in any proposed synthesis of 2H,7H- nih.govresearchgate.netDioxocino[6,5-d] nih.govrsc.orgoxazole would be the ring-forming reactions. The mechanism of the dioxocine ring formation would likely involve an intramolecular nucleophilic substitution to form the ether linkages. The success of this step would be highly dependent on the conformation of the acyclic precursor and the reaction conditions employed to favor cyclization.
For the oxazole ring formation, the mechanism would depend on the chosen synthetic method. For example, in a van Leusen approach, the mechanism involves the initial deprotonation of TosMIC, followed by its addition to an aldehyde. The resulting intermediate then undergoes an intramolecular cyclization and subsequent elimination of p-toluenesulfinic acid to yield the oxazole ring. nih.gov The regioselectivity of the oxazole ring formation would be a critical consideration, particularly when dealing with unsymmetrical precursors.
Table 1: Representative Synthetic Methods for Oxazole Formation
| Method | Precursors | Reagents/Conditions | Key Features |
|---|---|---|---|
| Robinson-Gabriel Synthesis | α-Acylamino ketone | Dehydrating agents (e.g., H₂SO₄, POCl₃) | Forms 2,5-disubstituted oxazoles. |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl in ether | Yields 2,5-disubstituted oxazoles. |
| Van Leusen Oxazole Synthesis | Aldehyde, TosMIC | Base (e.g., K₂CO₃) in MeOH | Mild conditions, forms 5-substituted oxazoles. nih.gov |
| Gold-Catalyzed Cycloaddition | α-Diazo oxime ethers, Nitriles | Gold catalyst | Good to excellent yields for highly substituted oxazoles. mdpi.com |
Table 2: Potential Strategies for Eight-Membered Ring Construction
| Strategy | Description | Advantages |
|---|---|---|
| High-Dilution Cyclization | Intramolecular reaction is favored at very low reactant concentrations. | Simple concept, can be effective for certain substrates. |
| Template-Assisted Synthesis | A temporary template holds the ends of the precursor in proximity. | Can significantly increase the efficiency of cyclization. |
| Radical Cyclization | Formation of a C-C or C-O bond via a radical intermediate. | Often proceeds under mild conditions and can tolerate various functional groups. rsc.org |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene precursor using a metal catalyst. | Powerful and versatile method for a wide range of ring sizes. |
Cyclization Reactions: Intramolecular Nitrile Oxide Cycloaddition (INOC) Strategies
Intramolecular nitrile oxide cycloaddition (INOC) serves as a powerful and efficient tool for the synthesis of fused isoxazoline (B3343090) and isoxazole (B147169) ring systems. mdpi.commdpi.comnih.gov This strategy relies on the in situ generation of a nitrile oxide from a suitable precursor, which then undergoes a [3+2] cycloaddition with a tethered dipolarophile, such as an alkene or alkyne, to form the heterocyclic ring. mdpi.comnih.gov
In the context of synthesizing 2H,7H- mdpi.commdpi.comDioxocino[6,5-d] mdpi.comnih.govoxazole, the INOC reaction would involve a precursor molecule containing both a nitrile oxide or its progenitor (e.g., an aldoxime) and an appropriately positioned alkene or alkyne tethered by a dioxocine-like framework. The key step is the intramolecular cyclization that forges the oxazole ring fused to the existing dioxocine structure. researchgate.net This method is particularly advantageous for its ability to construct complex polycyclic systems with high regio- and stereoselectivity. mdpi.comresearchgate.net The reaction conditions for generating the nitrile oxide in situ can vary, with common methods including the use of oxidizing agents like bleach or hypervalent iodine reagents. mdpi.comresearchgate.net
| Precursor Type | Nitrile Oxide Generation | Key Features |
| Aldoxime | Oxidation (e.g., bleach, PIDA) | Mild conditions, high yields. mdpi.comresearchgate.net |
| Nitroalkane | Dehydration | Requires specific functional group. |
The efficiency of the INOC strategy is often dependent on the conformational flexibility of the tether connecting the nitrile oxide and the dipolarophile, which must allow for a favorable transition state for the cycloaddition to occur.
Transition Metal-Catalyzed Coupling Reactions for Ring Closure and Functionalization
Transition metal catalysis offers a versatile and efficient approach to the synthesis of oxazole derivatives. strath.ac.uk Various transition metals, including gold, copper, palladium, and rhodium, have been employed to catalyze the formation of the oxazole ring through different mechanistic pathways. researchgate.netinformahealthcare.com These reactions often involve the cyclization of precursors such as propargylic amides. nih.govresearchgate.net
For the synthesis of 2H,7H- mdpi.commdpi.comDioxocino[6,5-d] mdpi.comnih.govoxazole, transition metal-catalyzed reactions can be envisioned for the key ring-closing step. For instance, a suitably functionalized dioxocine precursor bearing a propargylic amide moiety could undergo a gold- or copper-catalyzed 5-exo-dig cyclization to furnish the fused oxazole ring. informahealthcare.com Palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed for the functionalization of the heterocyclic core, allowing for the introduction of various substituents. ijpsonline.com
| Catalyst | Precursor | Reaction Type | Advantages |
| Gold (Au) | Propargylic amides | Cycloisomerization | Mild conditions, high efficiency. informahealthcare.com |
| Copper (Cu) | Diazoketones and amides | Oxidative cyclization | Readily available starting materials. semanticscholar.org |
| Palladium (Pd) | 4-substituted oxazoles and aryl bromides | Direct arylation | Functionalization of the oxazole ring. ijpsonline.com |
These transition metal-mediated protocols are attractive due to their selectivity, efficiency, and mild reaction conditions. strath.ac.uk
Radical Cyclizations and Photoredox Catalysis in Oxazole Synthesis
Radical-mediated reactions and photoredox catalysis have emerged as powerful tools in modern organic synthesis, enabling the formation of C-O and C-N bonds under mild conditions. organic-chemistry.org These methods can be applied to the synthesis of oxazoles from various starting materials. nsf.gov For instance, the visible-light-induced photoredox-catalyzed cyclization of 2H-azirines with alkynyl bromides provides a route to substituted oxazoles. organic-chemistry.org
In the synthesis of the target dioxocino-oxazole system, a radical cyclization approach could involve the generation of a radical on a dioxocine precursor, which then undergoes an intramolecular addition to a tethered functionality suitable for forming the oxazole ring. Photoredox catalysis could be employed to generate the initial radical species under mild conditions, avoiding the need for harsh reagents. organic-chemistry.org This strategy offers a complementary approach to traditional ionic reaction pathways.
Base-Mediated Transformations and Rearrangement Pathways
Base-mediated reactions play a crucial role in the synthesis of various heterocyclic compounds, including fused ring systems. nih.gov These transformations can involve cyclizations, condensations, and rearrangements. rsc.org One of the well-established methods for oxazole synthesis is the van Leusen reaction, which involves the base-mediated reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). nih.govmdpi.com
For the construction of 2H,7H- mdpi.commdpi.comDioxocino[6,5-d] mdpi.comnih.govoxazole, a base-mediated strategy could involve the cyclization of a precursor containing the dioxocine ring and appropriate functional groups for oxazole formation. For example, a precursor with an aldehyde and a suitable leaving group could be subjected to base-mediated cyclization to form the fused oxazole. nih.gov Rearrangement pathways, such as the transformation of isoxazoles to oxazoles, can also be considered as a potential synthetic route. organic-chemistry.org
Stereoselective Synthesis of 2H,7H-mdpi.commdpi.comDioxocino[6,5-d]mdpi.comnih.govoxazole Enantiomers and Diastereomers
The synthesis of enantiomerically pure or diastereomerically enriched heterocyclic compounds is of significant importance. The inherent chirality of the dioxocine ring in the target molecule necessitates the development of stereoselective synthetic methods.
Chiral Auxiliaries and Asymmetric Catalysis in Fused Heterocycle Construction
The use of chiral auxiliaries is a well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the formation of a new stereocenter. wikipedia.orgnih.gov Various heterocyclic chiral auxiliaries, such as oxazolidinones and pyrrolidines, have been successfully employed in asymmetric synthesis. springerprofessional.decooper.edu
In the context of synthesizing stereochemically defined 2H,7H- mdpi.commdpi.comDioxocino[6,5-d] mdpi.comnih.govoxazole, a chiral auxiliary could be attached to the precursor molecule to influence the stereoselectivity of the ring-forming reaction. scielo.org.mx For example, a chiral auxiliary could be used to control the facial selectivity of an intramolecular cycloaddition. Asymmetric catalysis, where a chiral catalyst is used to generate a chiral product from a prochiral substrate, represents an alternative and often more atom-economical approach.
| Strategy | Description | Examples of Chiral Controllers |
| Chiral Auxiliaries | A chiral group temporarily attached to the substrate to direct stereochemistry. wikipedia.org | Evans' oxazolidinones, Oppolzer's camphorsultam. nih.gov |
| Asymmetric Catalysis | A chiral catalyst creates a chiral product from a prochiral substrate. | Chiral ligands for transition metals. |
Advanced Spectroscopic Characterization and Structural Elucidation of 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are instrumental in determining the absolute configuration and conformational preferences of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light by a chiral sample, providing unique spectral fingerprints that are highly sensitive to the three-dimensional arrangement of atoms.
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light corresponding to the vibrational transitions within a molecule. For a molecule such as 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole (B20620), which possesses stereogenic centers, VCD can provide unambiguous determination of its absolute configuration.
The typical workflow for VCD analysis involves the following steps:
Experimental Measurement: The VCD and infrared (IR) spectra of the chiral molecule are recorded experimentally.
Computational Modeling: Density Functional Theory (DFT) calculations are employed to predict the VCD and IR spectra for a chosen enantiomer (e.g., the R or S configuration) of the target molecule. This involves conformational searches to identify the most stable molecular geometries.
Spectral Comparison: The experimentally measured VCD spectrum is then compared with the computationally predicted spectrum. A good correlation between the experimental and calculated spectra allows for the confident assignment of the absolute configuration of the molecule. For instance, opposite VCD signals in specific regions, such as those around 1700 cm⁻¹ and 1100 cm⁻¹, have been used to distinguish between diastereomers of complex alkaloids. researchgate.net
The power of VCD lies in its ability to probe the stereochemistry of molecules without the need for crystallization, which is often a challenging step. The comparison of experimental and calculated spectra provides a reliable method for stereochemical assignment. nih.gov
Table 1: Hypothetical VCD and IR Data for a Chiral Heterocycle (Note: This table is illustrative and does not represent actual data for 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole)
| Frequency (cm⁻¹) | IR Absorption (arbitrary units) | VCD (ΔA x 10⁻⁵) | Vibrational Assignment |
|---|---|---|---|
| 2980 | 0.85 | +2.5 | C-H stretch |
| 1735 | 1.20 | -5.8 | C=O stretch |
| 1620 | 0.60 | +1.2 | C=N stretch |
| 1450 | 0.95 | +3.0 | CH₂ bend |
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light, which corresponds to electronic transitions within the molecule. It is particularly useful for molecules containing chromophores. The fused ring system of 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole, containing both oxazole and dioxocine moieties, would be expected to exhibit characteristic ECD spectra.
The process for ECD analysis is analogous to that of VCD:
Experimental Measurement: The ECD and UV-Vis absorption spectra of the chiral molecule are recorded.
Spectral Comparison: The experimental ECD spectrum is compared to the calculated spectrum. A match between the signs and relative intensities of the Cotton effects in the experimental and theoretical spectra allows for the determination of the absolute configuration. nih.gov
ECD is a powerful tool for the chiroptical characterization of small molecules and can be used to assess enantiomeric purity. nih.gov The combination of experimental and computational ECD provides a robust method for understanding the spectral behavior of chiral compounds. nih.gov
Table 2: Illustrative ECD Data for a Chiral Organic Molecule (Note: This table is for illustrative purposes and does not represent actual data for 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole)
| Wavelength (nm) | Molar Ellipticity [θ] (deg cm² dmol⁻¹) | Electronic Transition |
|---|---|---|
| 320 | +5000 | n → π* |
| 280 | -12000 | π → π* |
| 240 | +8000 | π → π* |
Computational and Theoretical Investigations of 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for studying heterocyclic compounds. researchgate.netopenaccesspub.orgresearchgate.net DFT methods, such as those using the B3LYP functional, are often chosen for their balance of computational cost and accuracy in predicting molecular properties. irjweb.com
A study on a structurally related compound, 3-[4-(trifluoromethyl)phenyl]-3a,4,8,8a-tetrahydro-6H- researchgate.netsemanticscholar.orgdioxepino[5,6-d] researchgate.netirjweb.comoxazole (B20620), which features a seven-membered dioxepino ring instead of the eight-membered dioxocino ring, utilized DFT calculations at the B3LYP/6-311++G(d,p) level to analyze its structure and spectroscopic properties. ejournal.by A similar approach would be the starting point for investigating 2H,7H- researchgate.netsemanticscholar.orgDioxocino[6,5-d] researchgate.netirjweb.comoxazole.
Geometric Optimization and Conformational Analysis of the Fused Ring System
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometric optimization, a process that calculates the lowest energy arrangement of the atoms. For a flexible molecule containing an eight-membered dioxocino ring fused to an oxazole ring, multiple low-energy conformations may exist.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Indices
The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a central part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com
The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. irjweb.com A small energy gap suggests that the molecule is more reactive. irjweb.com For the 2H,7H- researchgate.netsemanticscholar.orgDioxocino[6,5-d] researchgate.netirjweb.comoxazole system, analysis would involve mapping the electron density distribution of the HOMO and LUMO across the fused rings to identify potential sites for electrophilic and nucleophilic attack. From the HOMO and LUMO energies, various global reactivity descriptors such as chemical potential, global hardness, and electrophilicity index can be calculated to further quantify the molecule's reactivity. irjweb.comopenaccesspub.org
Table 1: Hypothetical Frontier Molecular Orbital Data This table is for illustrative purposes only, as specific data for the target compound is unavailable.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | - | Difference between ELUMO and EHOMO |
Spectroscopic Parameter Prediction (NMR, IR, UV-Vis) for Experimental Validation
A crucial application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to validate and interpret experimental findings. nih.gov
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO). Comparing these calculated shifts with experimental data helps confirm the proposed molecular structure and its conformation in solution. ejournal.by
IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be calculated to predict its infrared (IR) spectrum. This allows for the assignment of specific absorption bands to the vibrational modes of the molecule, such as the stretching and bending of bonds within the dioxocino and oxazole rings. ejournal.by
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, providing information about its ultraviolet-visible (UV-Vis) absorption spectrum. This helps in understanding the photophysical properties of the compound. openaccesspub.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Landscape
While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. researchgate.netnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes shape over time.
Studying Ring Flexion and Inversion in the Dioxocine Moiety
The eight-membered dioxocine ring is expected to be highly flexible. MD simulations would be an ideal tool to explore the dynamic conformational landscape of this ring within the fused system. These simulations can reveal the pathways and timescales for conformational changes, such as ring flexion and inversion between different boat and chair forms. Understanding this dynamic behavior is crucial as it can affect how the molecule interacts with other molecules or biological targets.
Intermolecular Interactions and Aggregation Behavior
MD simulations can also be used to study how multiple molecules of 2H,7H- researchgate.netsemanticscholar.orgDioxocino[6,5-d] researchgate.netirjweb.comoxazole interact with each other in a condensed phase (e.g., in solution or as a solid). By simulating a system with many molecules, one can observe the formation of intermolecular interactions, such as hydrogen bonds or van der Waals forces, and predict whether the compound is likely to self-assemble or aggregate. irjweb.com This information is important for understanding its physical properties like solubility and crystal packing.
Theoretical Analysis of Reaction Mechanisms and Transition States
A key area of computational chemistry is the elucidation of reaction mechanisms. For a novel compound like 2H,7H- clockss.orgmdpi.comDioxocino[6,5-d] clockss.orgresearchgate.netoxazole, theoretical analysis would be invaluable in understanding its formation and reactivity.
Elucidating Preferred Reaction Pathways for Synthesis and Transformations
Computational methods, particularly density functional theory (DFT), are powerful tools for mapping out potential energy surfaces of chemical reactions. For the synthesis of 2H,7H- clockss.orgmdpi.comDioxocino[6,5-d] clockss.orgresearchgate.netoxazole, theoretical chemists would propose several plausible synthetic routes. These could involve cycloaddition reactions, intramolecular cyclizations, or multi-step synthetic sequences.
By calculating the energies of reactants, intermediates, transition states, and products for each proposed pathway, researchers can identify the most energetically favorable route. This allows for the prediction of reaction feasibility and can guide experimental efforts towards the most promising synthetic strategies. For transformations of the target molecule, computational analysis can predict the most likely sites for electrophilic or nucleophilic attack, as well as the outcomes of pericyclic reactions or rearrangements.
Energetics and Kinetics of Proposed Synthetic Routes
Beyond identifying the preferred reaction pathway, computational chemistry provides quantitative data on the energetics and kinetics of a reaction. The activation energy (the energy barrier that must be overcome for a reaction to occur) can be calculated from the energy difference between the reactants and the transition state. This information is crucial for predicting the reaction rate at a given temperature.
For instance, a proposed synthesis of 2H,7H- clockss.orgmdpi.comDioxocino[6,5-d] clockss.orgresearchgate.netoxazole might involve a critical ring-closing step. Computational analysis could reveal a high activation energy for this step, suggesting that the reaction would require high temperatures or a catalyst to proceed at a reasonable rate. Conversely, a low activation energy would indicate a facile reaction. This predictive power can save significant time and resources in the laboratory.
Table 1: Hypothetical Energy Profile for a Proposed Synthetic Step of 2H,7H- clockss.orgmdpi.comDioxocino[6,5-d] clockss.orgresearchgate.netoxazole
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | -5.2 |
| Second Transition State | +15.8 |
| Products | -12.7 |
This table represents a hypothetical energy profile and is for illustrative purposes only.
Structure-Property Relationships from a Theoretical Perspective
Impact of Ring Fusion on Aromaticity and Stability
The fusion of the eight-membered dioxocino ring with the five-membered oxazole ring would significantly influence the electronic structure and stability of the molecule. Aromaticity, a key concept in organic chemistry, is associated with enhanced stability. While the oxazole ring itself possesses some aromatic character, it is generally considered to be weakly aromatic. clockss.org The degree of aromaticity in the fused system could be assessed using various computational metrics, such as Nucleus-Independent Chemical Shift (NICS) calculations and the analysis of magnetic susceptibility.
These calculations would reveal whether the ring fusion enhances, diminishes, or has a negligible effect on the aromaticity of the oxazole moiety. This, in turn, would provide insights into the thermodynamic stability of the entire molecule. For instance, increased aromaticity would suggest a more stable compound that is less prone to degradation.
Influence of Substituents on Electronic and Conformational Properties
The properties of 2H,7H- clockss.orgmdpi.comDioxocino[6,5-d] clockss.orgresearchgate.netoxazole could be fine-tuned by the introduction of various substituent groups. Computational studies are adept at predicting how different substituents would alter the molecule's electronic and conformational landscape.
For example, attaching electron-donating or electron-withdrawing groups to the heterocyclic framework would modify the electron density distribution, which would be reflected in calculated properties such as the molecular electrostatic potential and the energies of the frontier molecular orbitals (HOMO and LUMO). These electronic modifications would directly impact the reactivity of the molecule.
Furthermore, the eight-membered dioxocino ring is inherently flexible. Computational conformational analysis could identify the most stable three-dimensional structures of the molecule and how different substituents might favor specific conformations. This is crucial as the conformation of a molecule often dictates its biological activity and physical properties.
Table 2: Hypothetical Calculated Properties of Substituted 2H,7H- clockss.orgmdpi.comDioxocino[6,5-d] clockss.orgresearchgate.netoxazole Derivatives
| Substituent (at a hypothetical position) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |
| -H | -6.5 | -1.2 | 2.5 |
| -NO2 | -7.1 | -2.0 | 5.8 |
| -NH2 | -5.9 | -0.8 | 3.1 |
This table represents hypothetical data and is for illustrative purposes only.
Chemical Reactivity and Transformation Pathways of 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole
Reactions at the Oxazole (B20620) Moiety of the Fused System
The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of rings like benzene, making it susceptible to a range of reactions. The reactivity of the oxazole portion of 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole is anticipated to follow the general patterns observed for other oxazole derivatives, with specific positions on the ring being more prone to certain types of chemical attack.
Electrophilic aromatic substitution (EAS) on an oxazole ring typically occurs at the C5 position, which is the most electron-rich carbon atom. wikipedia.orgtandfonline.com This preference is due to the electronic distribution within the ring, where the oxygen atom enhances the electron density at C5. However, the oxazole ring is generally considered to be electron-deficient, and thus, these reactions often require activating (electron-donating) groups to be present on the ring to proceed efficiently. wikipedia.org
In the context of 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole, the fusion of the dioxocine ring can be considered as providing alkyl ether-like substituents to the oxazole ring, which are generally activating. Therefore, electrophilic substitution is predicted to occur at the C5 position. The regioselectivity is governed by the ability of the heterocyclic oxygen to stabilize the intermediate carbocation (the arenium ion) formed during the attack of the electrophile.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Oxazole Moiety
| Reaction Type | Electrophile (E+) | Predicted Site of Attack | Predicted Product |
| Halogenation | Br₂, Cl₂ | C5 | 5-Halo-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitro-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
| Sulfonation | SO₃/H₂SO₄ | C5 | 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | C5 | 5-Acyl-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
Note: The feasibility and specific conditions for these reactions on the target molecule have not been experimentally determined.
Nucleophilic aromatic substitution (NAS) on the oxazole ring is a less common process and generally requires the presence of a good leaving group, typically a halide, at an electron-deficient position. The most electron-deficient carbon in the oxazole ring is the C2 position, located between the oxygen and nitrogen atoms. wikipedia.orgsemanticscholar.org Therefore, if a suitable leaving group is present at this position, it can be displaced by a nucleophile.
For the parent 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole, direct NAS is unlikely. However, a derivative, such as a 2-halo-2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole, would be a candidate for such reactions. The site selectivity is strongly directed to the C2 position due to the inductive electron withdrawal by the adjacent heteroatoms.
Table 2: Predicted Site Selectivity of Nucleophilic Aromatic Substitution on a 2-Substituted Oxazole Moiety
| Starting Material | Nucleophile (Nu⁻) | Site of Attack | Predicted Product |
| 2-Chloro-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole | RO⁻ (Alkoxide) | C2 | 2-Alkoxy-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
| 2-Chloro-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole | R₂NH (Amine) | C2 | 2-(Dialkylamino)-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
| 2-Chloro-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole | RS⁻ (Thiolate) | C2 | 2-(Alkylthio)-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
Note: These are hypothetical reactions based on established oxazole chemistry, assuming the synthesis of the requisite 2-halo precursor.
The C2-hydrogen of the oxazole ring is the most acidic proton due to the inductive effects of the neighboring oxygen and nitrogen atoms. wikipedia.org This allows for deprotonation at this site using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a 2-lithiooxazole species. nih.gov This organometallic intermediate is a powerful nucleophile and can react with various electrophiles, providing a versatile method for the functionalization of the C2 position. researchgate.net
This strategy is expected to be applicable to 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole, allowing for the introduction of a wide range of substituents at the C2 position. The resulting organometallic reagent can be used in reactions such as alkylations, acylations, and additions to carbonyl compounds.
Table 3: Predicted Functionalization via Deprotonation and Organometallic Reagent Formation
| Reagent 1 | Reagent 2 (Electrophile) | Predicted Intermediate | Final Product |
| n-BuLi | R-X (Alkyl halide) | 2-Lithio-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole | 2-Alkyl-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
| n-BuLi | RCHO (Aldehyde) | 2-Lithio-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole | 2-(Hydroxyalkyl)-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole |
| n-BuLi | CO₂ | 2-Lithio-2H,7H- wikipedia.orgtandfonline.comdioxocino[6,5-d] wikipedia.orgclockss.orgoxazole | 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole-2-carboxylic acid |
Note: The stability of the lithiated intermediate and the specific reaction conditions would need to be experimentally optimized.
Reactions Involving the Dioxocine Ring
The dioxocine ring in 2H,7H- wikipedia.orgtandfonline.comDioxocino[6,5-d] wikipedia.orgclockss.orgoxazole is an eight-membered heterocycle containing two oxygen atoms. Such large rings are typically flexible and non-aromatic. Their reactivity is often characterized by ring-opening reactions under certain conditions, and the functionalization of the methylene (B1212753) bridges.
The acetal-like linkages within the dioxocine ring (C-O-C-O-C) suggest potential susceptibility to cleavage under acidic conditions. Hydrolysis, in the presence of a strong acid, could lead to the opening of the eight-membered ring to yield a diol and a carbonyl compound, effectively reversing the cyclization reaction used in its synthesis. The specific products would depend on the exact point of cleavage.
Conversely, ring-closing reactions to form the dioxocino-oxazole system would likely involve the condensation of a suitably substituted oxazole derivative bearing two hydroxyl groups with a ketone or aldehyde, or a related cyclization strategy. The thermodynamic stability and conformational preferences of the eight-membered ring would be crucial factors in the success of such a cyclization. Based on available literature, specific studies on the ring-opening and closing of this particular fused system have not been reported.
Direct functionalization of the saturated carbon atoms of the dioxocine ring is generally challenging. Radical halogenation could potentially introduce substituents onto the methylene bridges, but this process would likely lack selectivity and could lead to a mixture of products. The development of more controlled C-H activation methods could, in the future, provide pathways for the selective functionalization of the dioxocine portion of the molecule. nih.gov However, at present, there is a lack of established methods for the selective functionalization of the dioxocine ring within this specific fused heterocyclic system.
Pericyclic Reactions: Diels-Alder Cycloadditions as Diene or Dienophile in Fused Systems
The oxazole moiety within the 2H,7H- researchgate.netacs.orgDioxocino[6,5-d] researchgate.netthieme-connect.comoxazole framework can potentially participate as a diene in Diels-Alder reactions. researchgate.netsemanticscholar.org This [4+2] cycloaddition is a powerful tool for the construction of complex polycyclic structures. researchgate.net In the context of fused systems, both intermolecular and intramolecular Diels-Alder reactions are of significant interest for the synthesis of natural products and their analogues. researchgate.netthieme-connect.com
The reactivity of the oxazole diene can be enhanced by the presence of electron-donating groups on the ring or by activation of the dienophile with Lewis acids. acs.orgnih.gov The fused dioxocino ring may impose steric constraints that favor specific diastereoselective outcomes in the cycloaddition.
Table 1: Examples of Diels-Alder Reactions with Oxazole Derivatives
| Diene | Dienophile | Product | Reference |
| 4-Methyl-5-alkoxyoxazole | Maleic anhydride | Pyridoxine precursor | researchgate.net |
| Oxazole | Ethylene | Pyridine derivative | acs.orgnih.gov |
| 2-Alkyl-4-siloxyoxazole | N-Phenylmaleimide | Bicyclic 2-pyridone | researchgate.net |
This table presents examples of Diels-Alder reactions with simple oxazole derivatives to illustrate the potential reactivity of the oxazole core in the target molecule.
Oxidative and Reductive Transformations of the Fused System
The oxazole ring is susceptible to both oxidative and reductive transformations. semanticscholar.orgtandfonline.com Oxidative processes can lead to ring-opened products or the formation of other heterocyclic systems. tandfonline.com For instance, photo-oxidation of oxazoles can yield rearranged products. tandfonline.com The presence of the dioxocino ring, with its ether linkages, may also be sensitive to strong oxidizing agents.
Reductive transformations of the oxazole ring can lead to oxazolines or even ring-cleavage products, depending on the reducing agent and reaction conditions. semanticscholar.orgtandfonline.com Catalytic hydrogenation or reduction with metal hydrides are common methods employed for the reduction of oxazole systems.
Table 2: Oxidative and Reductive Reactions of Oxazole Systems
| Substrate | Reagents and Conditions | Product | Reference |
| 2,5-Diphenyloxazole | hv, O₂, Ethanol (B145695) | 4,5-Diphenyloxazole, 3,5-Diphenyloxazole | tandfonline.com |
| Oxazole derivative | Nickel-aluminum alloy, aq. KOH | Oxazoline or ring-opened product | semanticscholar.orgtandfonline.com |
| Fused oxazole-coumarin | CuCl₂, TBHP | Oxidative cross-coupling product | rsc.org |
This table provides examples of oxidative and reductive transformations of oxazole-containing molecules to suggest potential reaction pathways for the target fused system.
Catalytic Transformations of 2H,7H-researchgate.netacs.orgDioxocino[6,5-d]researchgate.netthieme-connect.comoxazole
Catalytic methods offer a powerful means to functionalize the 2H,7H- researchgate.netacs.orgDioxocino[6,5-d] researchgate.netthieme-connect.comoxazole scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-catalyzed cross-coupling reactions are invaluable for the introduction of aryl, vinyl, and alkyl substituents onto heterocyclic rings. nih.gov For the target molecule, halogenated derivatives would be necessary precursors for these reactions. The Suzuki-Miyaura, Stille, and Negishi couplings are among the most widely used methods. nih.gov
The regioselectivity of these couplings on the oxazole ring can often be controlled by the position of the halogen substituent. nih.govnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivities.
Table 3: Cross-Coupling Reactions on Oxazole Derivatives
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 2-Aryl-4-trifloyloxyoxazole | Arylboronic acid | Pd catalyst, microwave | 2,4-Diaryloxazole | nih.gov |
| Stille | 4-Iodo-2-(phenylsulfonyl)oxazole | Tri-n-butylvinylstannane | Pd catalyst | 4-Vinyl-2-(phenylsulfonyl)oxazole | nih.gov |
| Suzuki-Miyaura | 2,4-Dihalooxazole | Oxazolylboronate | Pd catalyst | Poly-oxazole | researchgate.net |
This table illustrates the application of common cross-coupling reactions on various oxazole substrates, indicating the potential for similar functionalization of the target molecule.
Direct C-H activation has emerged as a more atom-economical and environmentally friendly approach to functionalize heterocyclic compounds, avoiding the need for pre-functionalized substrates. organic-chemistry.orgnih.gov Palladium, rhodium, and copper catalysts have been effectively used for the direct arylation, alkenylation, and acylation of oxazoles. organic-chemistry.orgnih.govrsc.org
The regioselectivity of C-H activation on the oxazole ring is influenced by the directing group and the reaction conditions. nih.gov For the 2H,7H- researchgate.netacs.orgDioxocino[6,5-d] researchgate.netthieme-connect.comoxazole system, the inherent electronic properties of the oxazole ring and the steric influence of the fused dioxocino ring would play a key role in determining the site of functionalization.
Table 4: C-H Activation Reactions of Oxazoles
| Reaction | Substrate | Reagent | Catalyst/Conditions | Product | Reference |
| Direct Arylation | 5-Phenyloxazole | Aryl bromide | Pd(PPh₃)₄, t-BuOLi, Dioxane | 2-Aryl-5-phenyloxazole | organic-chemistry.org |
| Direct Arylation | Ethyl 2-phenyloxazole-4-carboxylate | Aryl iodide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Ethyl 5-aryl-2-phenyloxazole-4-carboxylate | nih.gov |
| C-H Annulation | 2-Phenyloxazole | Maleimide | Rh(III) catalyst | Pyrroloisoquinoline derivative | researchgate.net |
This table showcases examples of direct C-H functionalization of oxazole rings, suggesting potential pathways for the modification of the target fused system.
Rearrangement Reactions within the Fused Framework
Oxazole rings can undergo various rearrangement reactions, often promoted by thermal or photochemical conditions. The Cornforth rearrangement, for instance, involves the thermal rearrangement of 4-acyloxazoles. wikipedia.org While not directly applicable to the unsubstituted target molecule, derivatives of 2H,7H- researchgate.netacs.orgDioxocino[6,5-d] researchgate.netthieme-connect.comoxazole could potentially undergo analogous skeletal reorganizations.
Furthermore, ring-transformation reactions of oxazoles can lead to the formation of other heterocyclic systems, such as fused imidazoles, upon reaction with appropriate reagents like hydrazine. rsc.org The stability of the dioxocino ring under the conditions required for such rearrangements would be a critical factor.
Exploration of 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole As a Core Scaffold for Advanced Chemical Synthesis
Application as a Building Block in Complex Natural Product Synthesis
There is currently no available scientific literature detailing the application of 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole (B20620) as a building block in the synthesis of complex natural products. The role of oxazoles as integral components of various natural products is well-established, with these heterocycles contributing to the biological activity and structural complexity of numerous molecules. nio.res.inpitt.edumdpi.com However, the specific utility of this dioxocino-fused oxazole in synthetic strategies towards natural products has not been reported.
Precursor for the Generation of Other Fused Heterocyclic Systems
Investigations into the role of 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole as a precursor for the generation of other fused heterocyclic systems have not yielded any specific examples or methodologies. The transformation of one heterocyclic system into another is a common strategy in synthetic chemistry to access novel molecular architectures. Nevertheless, no documented instances of such transformations originating from 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole are present in the current body of scientific literature.
Role in Method Development for New Synthetic Transformations
The utility of 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole in the development of new synthetic transformations is an area that remains unexplored in published research. While the oxazole ring itself is a versatile scaffold for the development of new reactions, nih.govresearchgate.net there are no studies that specifically leverage the unique structural features of the 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole framework for this purpose.
Ligand Design and Metal Complexation Based on the Fused Framework
Information regarding the design of ligands and the formation of metal complexes based on the 2H,7H- nih.govnih.govDioxocino[6,5-d] nih.govsemanticscholar.orgoxazole fused framework is not available in the scientific literature. The coordination chemistry of heterocyclic compounds is a vast field with applications in catalysis and materials science. nih.govmdpi.comresearchgate.net However, the potential of this specific dioxocino-oxazole derivative as a ligand for metal complexation has not yet been investigated or reported.
Analogues and Derivatives of 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole: Synthetic Approaches and Research Insights
Synthesis of Positional and Structural Isomers
The synthesis of positional and structural isomers of complex heterocyclic systems is a cornerstone of medicinal and materials chemistry, allowing for the exploration of diverse chemical space and the fine-tuning of molecular properties. Research into analogues of 2H,7H- nih.govktu.eduDioxocino[6,5-d] nih.govoxazole (B20620) has led to the development of innovative synthetic routes to novel fused heterocyclic systems.
Investigation of Pyrazolo[4′,3′:5,6]pyrano[4,3-c]nih.govktu.eduoxazole Analogues
A significant approach to synthesizing pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole ring systems involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. nih.govktu.eduresearchgate.net This method provides an efficient pathway to novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole systems. The key step is the cycloaddition of nitrile oxides, generated in situ from aldoximes, onto an alkene or alkyne tethered to the pyrazole (B372694) core. nih.gov
The synthesis commences with the appropriate 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. nih.gov These precursors are typically prepared by treating the corresponding carbaldehydes with hydroxylamine (B1172632) hydrochloride. nih.gov The subsequent in situ generation of the nitrile oxide from the aldoxime, often using an oxidizing agent like sodium hypochlorite (B82951), triggers the intramolecular cycloaddition to form the desired fused polyheterocyclic product. researchgate.net The structures of the resulting complex heterocyclic compounds are confirmed through detailed spectroscopic analysis, including 1H, 13C, and 15N NMR, as well as high-resolution mass spectrometry (HRMS). nih.govktu.edu
For instance, the reaction of 3-allyloxy-4-pyrazolaldoximes can yield 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole derivatives, while starting from 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes can lead to the formation of 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole. nih.gov
Table 1: Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole Analogues via INOC Reaction
| Starting Material | Key Reaction | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes | Intramolecular Nitrile Oxide Cycloaddition (INOC) | 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazoles | 82-97 (for oxime precursor) | nih.gov |
Another synthetic strategy involves the reaction of 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles with ethyl cyanoacetate, catalyzed by triethylamine (B128534) (TEA) in ethanol (B145695) under reflux conditions, to produce pyrazolo[4ʹ,3ʹ:5,6]pyrano[2,3-d]pyrimidine derivatives. This method highlights the versatility of pyranopyrazole intermediates in constructing more complex fused systems.
Exploration of Fused Oxazole-containing Polycycles (e.g., pyrrolo[2,3-d]oxazoles)
The synthesis of fused oxazole-containing polycycles, such as those incorporating a pyrrole (B145914) ring, represents another important area of research. These structures are often pursued for their potential as scaffolds in drug discovery.
One approach involves the synthesis of pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govoxazoles. acs.org The synthetic sequence for these tricyclic derivatives can begin with the construction of a central cycloheptanone (B156872) ring fused to a pyrrole. Subsequent reactions, such as the introduction of an enaminoketone functionality and final cyclization, lead to the formation of the nih.govoxazole ring. acs.org
A concise method for preparing pyrrolo[2,3-d]pyrimidines involves an I2/DMSO promoted cascade annulation of 6-amino-1,3-dimethyluracil (B104193) with aurones. nih.gov This one-pot process proceeds through a sequence of Michael addition, iodination, intramolecular nucleophilic substitution, and spiro ring opening, offering high atom economy and good yields. nih.gov
Furthermore, the diastereoselective synthesis of tetrahydropyrrolo[1,2-d]oxadiazoles has been achieved through the cycloaddition of in situ generated nitrile oxides to functionalized Δ1-pyrrolines. rsc.org This reaction proceeds smoothly at room temperature in a two-phase system using sodium hypochlorite as the oxidant. rsc.org Light-induced intramolecular cyclization of substituted pyrrolidino-benzoquinones has also been reported as a method to synthesize phenolic fused pyrrolo-oxazole derivatives. researchgate.net
Derivatization Strategies: Functional Group Interconversions and Substituent Effects
Derivatization of the core heterocyclic structure is crucial for modulating its physicochemical and biological properties. Strategies often involve functional group interconversions and the introduction of various substituents to study their effects.
For oxazole-containing systems, common derivatization reactions include electrophilic aromatic substitution, which typically occurs at the C5 position and is facilitated by electron-donating groups. wikipedia.org Nucleophilic aromatic substitution is also possible, with the ease of displacement of halogens being C2 > C4 > C5. thepharmajournal.com N-acylation is another derivatization method, with the acyl group attacking the nitrogen at the 3-position. thepharmajournal.comsemanticscholar.org
Functional group interconversions can include the conversion of hydroxyl groups to halides or sulfonate esters to enhance their leaving group ability for subsequent nucleophilic substitution reactions. vanderbilt.edu Nitriles can be introduced via displacement of halides and can then be reduced to aldehydes or amines. vanderbilt.edu The Van Leusen oxazole synthesis is a versatile method that allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethylisocyanides (TosMICs), providing a direct route to introduce diversity at the C5 position. nih.gov
The electronic properties of substituents can significantly influence the reactivity and properties of the oxazole ring. Electron-donating groups on a phenyl ring at the C-2 position of an oxazolone (B7731731) can decrease the ring-opening reaction rate. thepharmajournal.com Conversely, electron-withdrawing groups can facilitate certain reactions. nih.gov The introduction of different substituents can alter the electron distribution within the heterocyclic system, affecting its donor/acceptor properties and, consequently, its interactions with other molecules. juniperpublishers.com
Comparative Studies of Reactivity and Stability Across Analogues
The reactivity and stability of oxazole analogues can vary significantly depending on their specific isomeric form and substitution patterns. Oxazoles are generally considered aromatic compounds, but they are less aromatic and more reactive than their thiazole (B1198619) counterparts. wikipedia.org
The parent oxazole is a weak base. wikipedia.org The stability of substituted oxazoles can be influenced by the nature of the substituents. For example, 5-hydroxyoxazole-4-carboxylic acid derivatives have been found to be unstable towards hydrolytic ring-opening and decarboxylation. nih.gov In contrast, an alkoxy substituent at the C4 position can stabilize the oxazole ring. nih.gov
Isomerization is a key aspect of the reactivity of some oxazole-related systems. For instance, isoxazoles can undergo thermal, photochemical, or catalytic transformations to 2-carbonyl-2H-azirines. researchgate.net This isomerization can serve as a reactivity switch, as the resulting azirines can be used as building blocks for a variety of other heterocyclic compounds. researchgate.net The thermodynamic stability of the isoxazole (B147169) versus the azirine often dictates the direction of this rearrangement. researchgate.net
Comparative studies also extend to the reactivity in cycloaddition reactions. Oxazoles can act as dienes in Diels-Alder reactions with electrophilic alkenes, providing a synthetic route to pyridines. wikipedia.org The specific substitution pattern on the oxazole ring will influence its reactivity in such transformations.
Development of Libraries of Derivatives for Structure-Activity Relationship (SAR) Studies in Chemical Biology Contexts
The systematic synthesis of libraries of derivatives is a fundamental strategy in chemical biology for conducting structure-activity relationship (SAR) studies. By creating a series of analogues with varied substituents at different positions of the heterocyclic scaffold, researchers can identify the key structural features responsible for a particular molecular interaction or function.
SAR studies on oxazole derivatives have revealed important insights. For instance, the nature and position of substituents on the oxazole ring can dramatically influence its properties. tandfonline.com The three-dimensional structure of the molecule, dictated by these substituents, is critical for its interaction with biological targets. tandfonline.com The systematic variation of these substituents allows for the mapping of the "pharmacophore," or the essential structural features required for a desired activity. tandfonline.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 2H,7H- nih.govktu.eduDioxocino[6,5-d] nih.govoxazole |
| Pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govktu.eduoxazole |
| 3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole |
| 4H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] nih.govoxazole |
| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime |
| 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime |
| 1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile |
| Pyrazolo[4ʹ,3ʹ:5,6]pyrano[2,3-d]pyrimidine |
| Pyrrolo[2,3-d]oxazole |
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d] nih.govoxazole |
| Pyrrolo[2,3-d]pyrimidine |
| 6-amino-1,3-dimethyluracil |
| Tetrahydropyrrolo[1,2-d]oxadiazole |
| Δ1-pyrroline |
| 5-hydroxyoxazole-4-carboxylic acid |
| 2-carbonyl-2H-azirine |
| Thiazole |
Future Directions in Research on 2h,7h 1 2 Dioxocino 6,5 D 1 3 Oxazole
Development of More Sustainable and Greener Synthetic Routes
The future synthesis of 2H,7H- researchgate.netbeilstein-journals.orgDioxocino[6,5-d] researchgate.netsemanticscholar.orgoxazole (B20620) will likely prioritize sustainability and green chemistry principles. Traditional multi-step syntheses of complex heterocycles often involve hazardous reagents, stoichiometric waste, and significant energy consumption. Future research could focus on multicomponent reactions (MCRs), which offer an atom- and step-economical approach to building molecular complexity in a single operation. durham.ac.uk The use of biorenewable starting materials, such as derivatives from unprotected carbohydrates, could provide a sustainable pathway to key intermediates. durham.ac.uk Research into reaction media will also be critical, with a focus on replacing volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents.
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is central to the efficient synthesis of oxazole-containing structures. semanticscholar.org Future work on 2H,7H- researchgate.netbeilstein-journals.orgDioxocino[6,5-d] researchgate.netsemanticscholar.orgoxazole should explore a range of novel catalytic systems to facilitate its formation and subsequent transformations. Transition-metal catalysis, employing metals such as copper, rhodium, gold, or palladium, has been instrumental in forming oxazole rings through various cyclization and cross-coupling strategies. semanticscholar.orgresearchgate.net For instance, copper(II) triflate has been used as a catalyst for combining diazoketones with amides to form 2,4-disubstituted oxazoles. semanticscholar.org The investigation of biocatalysts, such as enzymes, could offer highly selective and environmentally friendly alternatives for key synthetic steps. The development of heterogeneous catalysts could also simplify product purification and catalyst recycling, further enhancing the sustainability of the synthetic process.
| Catalyst Type | Potential Application in Synthesis | Representative Metal/Compound |
| Transition Metal Catalysts | Cyclization, Cross-Coupling, C-H Activation | Copper, Palladium, Gold, Rhodium semanticscholar.orgresearchgate.net |
| Biocatalysts | Enantioselective transformations, Green oxidation/reduction | Hydrolases, Oxidoreductases |
| Organocatalysts | Asymmetric synthesis of precursors | Proline, Chiral Amines |
| Heterogeneous Catalysts | Ease of separation, Recyclability | Metal-Organic Frameworks (MOFs), Zeolites |
Advanced Spectroscopic Probes and Imaging Techniques
A thorough characterization of the three-dimensional structure, conformation, and electronic properties of 2H,7H- researchgate.netbeilstein-journals.orgDioxocino[6,5-d] researchgate.netsemanticscholar.orgoxazole is essential for understanding its behavior and potential applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR) will provide foundational data, advanced methods will be necessary for a deeper understanding. ejournal.bynih.gov Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of proton and carbon signals in this complex fused system. mdpi.com Single-crystal X-ray diffraction would provide definitive information on its solid-state structure and conformation. ejournal.by Furthermore, studying the molecule's photophysical properties using fluorescence and UV-Vis spectroscopy could reveal its potential for use in optical applications. researchgate.net
| Technique | Information Provided |
| 1D & 2D NMR | Connectivity, stereochemistry, and conformation in solution. mdpi.com |
| High-Resolution Mass Spectrometry | Exact mass and molecular formula confirmation. clockss.org |
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, and angles in the solid state. ejournal.by |
| UV-Vis & Fluorescence Spectroscopy | Electronic transitions, absorption/emission properties, quantum yield. researchgate.net |
| FT-IR Spectroscopy | Presence of functional groups and vibrational modes. mdpi.com |
Application in Materials Science and Optoelectronics (e.g., as fluorescent dyes)
The oxazole moiety is a known component in various functional materials, including fluorescent dyes and organic light-emitting diodes (OLEDs). researchgate.netnih.gov The extended π-system and rigid structure of the 2H,7H- researchgate.netbeilstein-journals.orgDioxocino[6,5-d] researchgate.netsemanticscholar.orgoxazole scaffold suggest it could possess interesting photophysical properties. Future research should investigate its potential as a fluorescent probe or sensor, where changes in its environment could lead to detectable changes in its emission spectrum. Its incorporation into polymer backbones could lead to new materials with tailored optical or electronic properties for applications in optoelectronics.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, higher yields, and simplified scalability. researchgate.netbeilstein-journals.orguc.pt The synthesis of heterocyclic compounds, including oxazoles, has been successfully translated to continuous flow platforms. nih.govdurham.ac.uk Future research should aim to develop a multi-step, continuous flow synthesis for 2H,7H- researchgate.netbeilstein-journals.orgDioxocino[6,5-d] researchgate.netsemanticscholar.orgoxazole. nih.gov Such a system could integrate reaction steps with in-line purification and real-time analysis, enabling rapid optimization and production. researchgate.netbeilstein-journals.org Automating this platform would allow for the high-throughput synthesis of derivatives, facilitating the exploration of structure-activity relationships for various applications.
Further Theoretical Validation of Reaction Mechanisms and Properties
Computational chemistry provides powerful tools for predicting molecular properties and understanding reaction mechanisms at a molecular level. nih.gov Density Functional Theory (DFT) calculations should be employed to investigate the geometry, stability, and electronic structure of 2H,7H- researchgate.netbeilstein-journals.orgDioxocino[6,5-d] researchgate.netsemanticscholar.orgoxazole. ejournal.by These theoretical studies can predict spectroscopic data (e.g., NMR chemical shifts), which can then be compared with experimental results to validate the proposed structure. ejournal.by Furthermore, computational modeling can be used to explore potential reaction pathways for its synthesis, identify transition states, and calculate activation energies, thereby guiding the development of more efficient and selective synthetic routes. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
